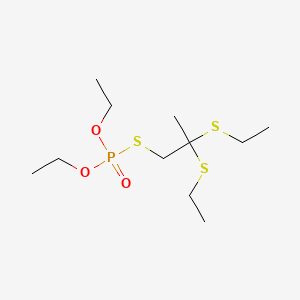
S-(2,2-Bis(ethylthio)propyl) O,O-diethyl phosphorothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2,2-Bis(ethylthio)propyl) O,O-diethyl phosphorothioate: is a chemical compound known for its applications in various fields, including agriculture and industry. It is a phosphorothioate ester, characterized by the presence of sulfur and phosphorus atoms in its structure. This compound is often used as an intermediate in the synthesis of organophosphorus pesticides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,2-Bis(ethylthio)propyl) O,O-diethyl phosphorothioate typically involves the reaction of diethyl phosphorochloridothioate with 2,2-bis(ethylthio)propane. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-(2,2-Bis(ethylthio)propyl) O,O-diethyl phosphorothioate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylthio groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, S-(2,2-Bis(ethylthio)propyl) O,O-diethyl phosphorothioate is used as a reagent in the synthesis of other organophosphorus compounds. It serves as a building block for more complex molecules.
Biology and Medicine: The compound has potential applications in biology and medicine, particularly in the development of pesticides and pharmaceuticals. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.
Industry: In the industrial sector, this compound is used in the production of pesticides. It acts as an intermediate in the synthesis of various organophosphorus pesticides, which are crucial for pest control in agriculture.
Mécanisme D'action
The mechanism of action of S-(2,2-Bis(ethylthio)propyl) O,O-diethyl phosphorothioate involves its interaction with biological molecules, particularly enzymes. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can disrupt metabolic pathways, leading to the desired pesticidal effects.
Comparaison Avec Des Composés Similaires
- O,O-Diethyl S-(2-(ethylthio)propyl) phosphorothioate
- Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester
Comparison: While these compounds share similar structural features, S-(2,2-Bis(ethylthio)propyl) O,O-diethyl phosphorothioate is unique due to the presence of two ethylthio groups on the propyl chain. This structural difference can influence its reactivity and biological activity, making it distinct from its analogs.
Propriétés
Numéro CAS |
4186-17-8 |
|---|---|
Formule moléculaire |
C11H25O3PS3 |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
1-diethoxyphosphorylsulfanyl-2,2-bis(ethylsulfanyl)propane |
InChI |
InChI=1S/C11H25O3PS3/c1-6-13-15(12,14-7-2)18-10-11(5,16-8-3)17-9-4/h6-10H2,1-5H3 |
Clé InChI |
RGZRQKNOUFRJLF-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)SCC(C)(SCC)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


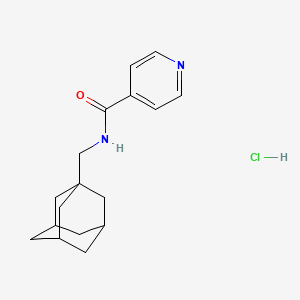
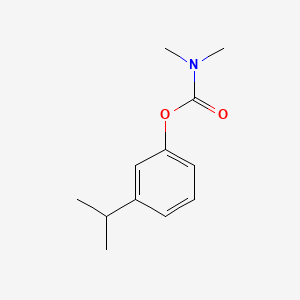
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-cyano-2-(trimethylstannyl)-, 1,1-dimethylethyl ester](/img/structure/B14169841.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14169843.png)
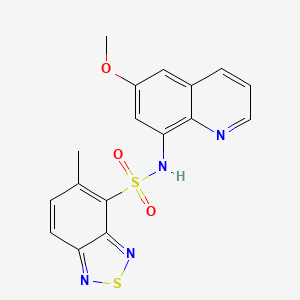
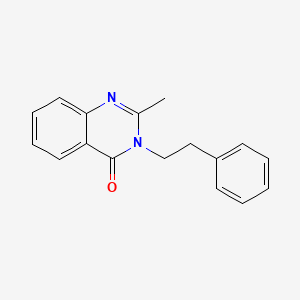
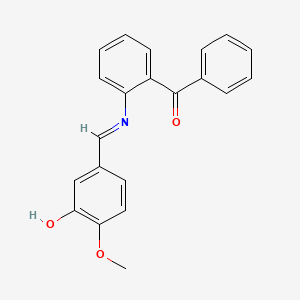


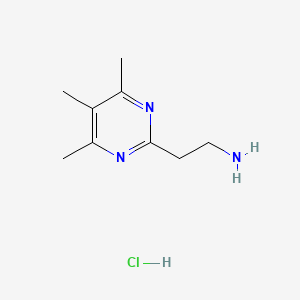
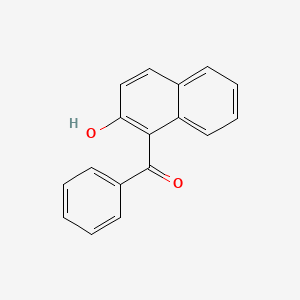
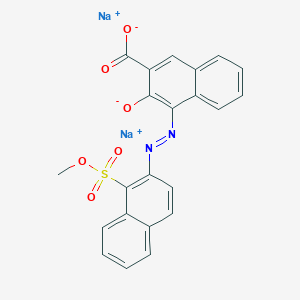
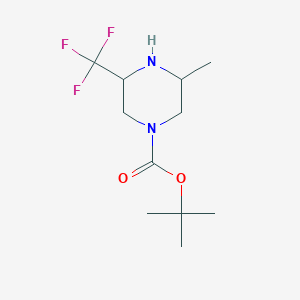
![9-Methoxy-5-phenyl-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B14169904.png)
